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molecular formula C12H12N2O B8503332 3-(3-Methoxyphenyl)glutaronitrile

3-(3-Methoxyphenyl)glutaronitrile

Cat. No. B8503332
M. Wt: 200.24 g/mol
InChI Key: KJYZVTXVCXTKRM-UHFFFAOYSA-N
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Patent
US04261995

Procedure details

A sample of 18.7 g of 3-(3-methoxyphenyl)glutaronitrile prepared according to Preparation A, Part 3, is dissolved in 250 ml of acetone. This solution is stirred in an ice-bath and added are 125 ml of water, 40 ml of 30% hydrogen peroxide and 25 ml of 10% sodium carbonate. The mixture is allowed to stand at room temperature over night and is then concentrated to a volume of about 125 ml. The residue is cooled and the resulting crystalline precipitate is collected, washed with water and dried under vacuum to give 17.4 g of 3-(3-methoxyphenyl)glutaramide, mp 161°-162°.
Quantity
18.7 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]([CH2:13][C:14]#[N:15])[CH2:10][C:11]#[N:12])[CH:6]=[CH:7][CH:8]=1.[OH2:16].[OH:17]O.C(=O)([O-])[O-].[Na+].[Na+]>CC(C)=O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]([CH2:10][C:11]([NH2:12])=[O:17])[CH2:13][C:14]([NH2:15])=[O:16])[CH:6]=[CH:7][CH:8]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
18.7 g
Type
reactant
Smiles
COC=1C=C(C=CC1)C(CC#N)CC#N
Step Two
Name
Quantity
125 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
OO
Step Four
Name
Quantity
25 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Five
Name
Quantity
250 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
This solution is stirred in an ice-bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
according to Preparation A, Part 3
ADDITION
Type
ADDITION
Details
added
WAIT
Type
WAIT
Details
to stand at room temperature over night
CONCENTRATION
Type
CONCENTRATION
Details
is then concentrated to a volume of about 125 ml
TEMPERATURE
Type
TEMPERATURE
Details
The residue is cooled
CUSTOM
Type
CUSTOM
Details
the resulting crystalline precipitate is collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1)C(CC(=O)N)CC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 17.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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